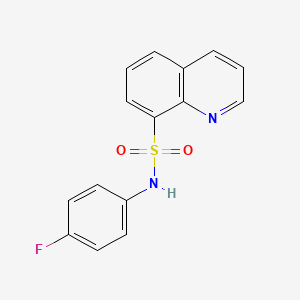![molecular formula C25H23BrN2O B2954642 (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one CAS No. 341933-43-5](/img/structure/B2954642.png)
(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C25H23BrN2O and its molecular weight is 447.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
Research on related compounds highlights their potential application in chemical synthesis and catalysis. For instance, studies on indole derivatives and their reactions with various agents demonstrate the utility of these compounds in synthesizing complex molecules. The palladium-catalyzed intramolecular annulation of alkynes, for example, illustrates how similar indole derivatives can be used to generate gamma-carboline derivatives and heteropolycycles, which are structures found in many bioactive molecules (Zhang & Larock, 2003).
Organic Electronics and Material Science
Iminopyridine ligands and their metal complexes, as discussed in studies involving sterically demanding iminopyridine ligands, suggest potential applications in organic electronics and material science. These ligands and complexes have been explored for their ability to facilitate ethylene polymerization/oligomerization, indicating their usefulness in creating polymers with specific properties (Irrgang et al., 2007).
Antimicrobial Research
The synthesis and evaluation of novel compounds for antimicrobial activities is another potential application. Research on 5-bromo-3-substituted-hydrazono-1H-2-indolinones and related compounds has shown that structurally similar entities can exhibit significant antibacterial properties, suggesting that derivatives of the queried compound might also hold potential in antimicrobial research (Karalı et al., 2002).
Drug Discovery and Development
Compounds with indole frameworks, including those related to the queried compound, often exhibit diverse biological activities. Research into the transformation of primary amines to n-monoalkylhydroxylamines highlights the synthetic utility of such transformations in medicinal chemistry, potentially enabling the development of new therapeutics (Tokuyama et al., 2003).
Properties
IUPAC Name |
5-bromo-1-(2-phenylethyl)-3-(4-propan-2-ylphenyl)iminoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O/c1-17(2)19-8-11-21(12-9-19)27-24-22-16-20(26)10-13-23(22)28(25(24)29)15-14-18-6-4-3-5-7-18/h3-13,16-17H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNFIRIPCIGYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2954560.png)

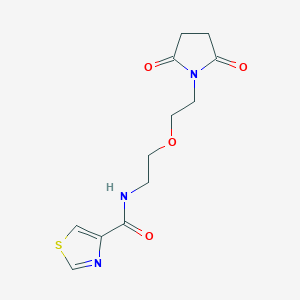

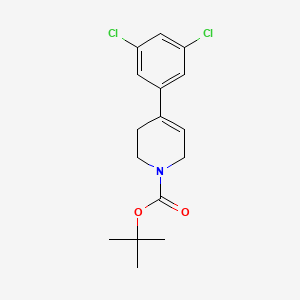
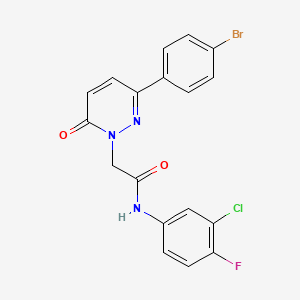

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)
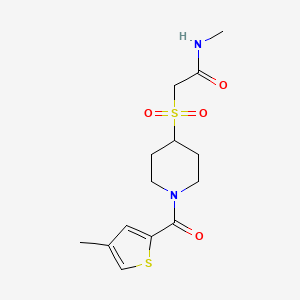
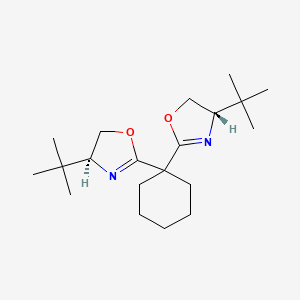
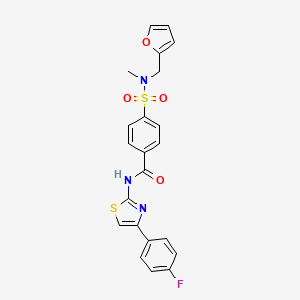
![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)

